molecular formula C14H13NS B13033839 N-(m-Tolyl)benzothioamide

N-(m-Tolyl)benzothioamide

Cat. No.: B13033839
M. Wt: 227.33 g/mol
InChI Key: QQBQXFWEYNSFRN-UHFFFAOYSA-N
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Description

N-(m-Tolyl)benzothioamide (chemical formula: C₁₄H₁₃NS) is a thiobenzamide derivative featuring a benzothioamide core substituted with a meta-methylphenyl (m-tolyl) group. Its synthesis involves the thiation of the corresponding amide using reagents like P₂S₅ or specialized thiating agents, achieving a yield of 76% in ethanol . Key characteristics include:

  • Melting Point: 87–88°C (slightly higher than literature values) .
  • Spectroscopic Data:
    • ¹H NMR (CDCl₃): δ 2.42 ppm (s, CH₃), aromatic protons at δ 7.18–7.88 ppm .
    • Elemental analysis aligns with theoretical values (C: 73.97%, H: 5.76%, N: 6.16%, S: 14.10%) .
  • Crystallinity: Forms yellow crystals, indicating stable packing facilitated by weak intermolecular interactions like N–H···S hydrogen bonds .

Properties

Molecular Formula

C14H13NS

Molecular Weight

227.33 g/mol

IUPAC Name

N-(3-methylphenyl)benzenecarbothioamide

InChI

InChI=1S/C14H13NS/c1-11-6-5-9-13(10-11)15-14(16)12-7-3-2-4-8-12/h2-10H,1H3,(H,15,16)

InChI Key

QQBQXFWEYNSFRN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)C2=CC=CC=C2

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: N-(m-Tolyl)benzothioamide undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the thioamide group to a sulfoxide or sulfone.

    Reduction: The thioamide group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

While the search results do not provide comprehensive data tables and well-documented case studies specifically focusing on the applications of "N-(m-Tolyl)benzothioamide," they do offer some insights into its potential uses and related chemical transformations.

Synthesis and Transformation

  • Amide-Thioamide Transformation: Research has focused on efficient methods for transforming amides to thioamides, with potential implications for synthesizing N-aryl-substituted benzothioamides . A protocol has been developed for transforming N-aryl-substituted benzamides to N-aryl-substituted benzothioamides using N-isopropyldithiocarbamate isopropyl ammonium salt as a novel thiating reagent . This method uses a one-pot strategy, short reaction times, mild conditions, simple work-up, high yields, and pure products .
  • Reaction Mechanism: The transformation involves converting N-aryl-substituted benzamides to benzimidoyl chloride derivatives using thionyl chloride, followed by a reaction with N-isopropyldithiocarbamate isopropyl ammonium salt to produce N-aryl-substituted benzothioamide .

Potential Applications

  • Medicinal Chemistry: this compound may serve as a scaffold for developing new pharmaceuticals because of its biological activity.

Spectroscopic Data

  • NMR and FT-IR Analysis: Spectroscopic data, including 1H NMR, 13C NMR, and FT-IR, are available for N-(m-tolyl) benzothioamide and related compounds, which can be used for characterization and analysis .

Related Compounds

  • N-aryl-substituted benzothioamides: A total of 15 N-aryl-substituted benzothioamides were obtained from N-aryl-substituted benzamides using a one-pot strategy in excellent yields .
  • Other benzothioamide derivatives: Information is available for compounds such as N-(4-bromophenyl) benzothioamide, N-(p-tolyl) benzothioamide, and 4-methoxy-N-(4-nitrophenyl) benzothioamide, including melting points and spectroscopic data .

Mechanism of Action

The mechanism of action of N-(m-Tolyl)benzothioamide involves its interaction with molecular targets and pathways. The thioamide group can form strong interactions with metal ions and proteins, which can modulate their activity. This interaction is crucial for its biological effects, such as enzyme inhibition or activation .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Observations :

  • Electron-Withdrawing Groups (EWGs): Trifluoromethyl (CF₃) and nitro (NO₂) groups enhance yields (e.g., 82% for phenoxy-CF₃ derivative) due to improved reaction kinetics .
  • Steric Hindrance : Bulky substituents (e.g., 4-octyl) reduce yields (37%) by complicating purification .

Structural and Spectroscopic Comparisons

Crystallography and Conformation
  • N-(4-Chlorophenyl)benzothioamide: Crystal System: Monoclinic (P21/c), dihedral angle = 85.06° between aromatic rings . Hydrogen Bonding: N–H···S interactions form chains along the [001] axis, enhancing thermal stability .
  • N-(m-Tolyl)benzothioamide : Likely adopts a similar cis conformation with N–H···S bonds, though its crystal structure remains uncharacterized.
NMR and Mass Spectrometry
  • ¹³C NMR :
    • C=S resonance at δ ~200 ppm in both N-(m-tolyl) and 4-methoxy derivatives .
    • Trifluoromethyl groups (δ ~125 ppm for CF₃) cause deshielding in adjacent carbons .
  • ESI-MS : Ureido derivatives (e.g., 7g) show [M+H]⁺ peaks at m/z 340.0, correlating with chloro-substituent additions .

Q & A

Q. Q. What quality control measures ensure reliable characterization of N-(aryl)benzothioamides?

  • Guidelines :
  • Purity Checks : Use HPLC or TLC (Rf comparisons) post-purification .
  • Elemental Analysis : Verify C, H, N, S content (±0.4% theoretical) to confirm stoichiometry .

Q. How can researchers mitigate challenges in C–H activation studies for benzothioamide derivatives?

  • Strategies :
  • Catalyst Screening : Test Pd, Ag, or Cu catalysts to improve regioselectivity .
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance reaction rates in base-free conditions .

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